molecular formula C15H13ClN2O B14679795 2-[(2-Chlorophenanthridin-6-yl)amino]ethanol CAS No. 38052-87-8

2-[(2-Chlorophenanthridin-6-yl)amino]ethanol

Cat. No.: B14679795
CAS No.: 38052-87-8
M. Wt: 272.73 g/mol
InChI Key: PGQDRTVUXRLIPZ-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenanthridin-6-yl)amino]ethanol is an organic compound with the molecular formula C15H12ClNO It is characterized by the presence of a chlorinated phenanthridine moiety attached to an ethanolamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenanthridin-6-yl)amino]ethanol typically involves the reaction of 2-chlorophenanthridine with ethanolamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions as described above would be scaled up for industrial production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenanthridin-6-yl)amino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanolamine moiety can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenanthridine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[(2-Chlorophenanthridin-6-yl)amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenanthridin-6-yl)amino]ethanol involves its interaction with specific molecular targets. The ethanolamine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The phenanthridine ring may also play a role in binding to specific sites on proteins or nucleic acids, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

    2-Phenanthridinamine: Lacks the chlorine atom and ethanolamine group.

    2-Chlorophenanthridine: Lacks the ethanolamine group.

    Phenanthridine: The parent compound without any substitutions.

Uniqueness

2-[(2-Chlorophenanthridin-6-yl)amino]ethanol is unique due to the presence of both the chlorinated phenanthridine and ethanolamine moieties. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

CAS No.

38052-87-8

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

2-[(2-chlorophenanthridin-6-yl)amino]ethanol

InChI

InChI=1S/C15H13ClN2O/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15(18-14)17-7-8-19/h1-6,9,19H,7-8H2,(H,17,18)

InChI Key

PGQDRTVUXRLIPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=C2NCCO

Origin of Product

United States

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